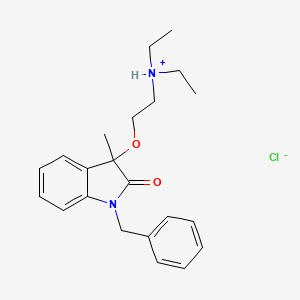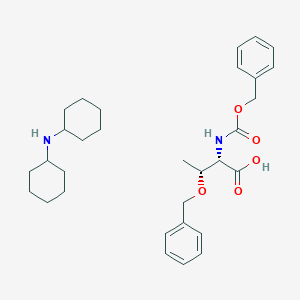
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid is a complex organic compound with the molecular formula C28H46N2O5 and a molecular weight of 490.675 . This compound is a derivative of threonine and is often used in biochemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid involves multiple stepsThe final step involves the formation of the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclohexylcyclohexanamine, (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
- N-cyclohexylcyclohexanamine, (2S,3R)-2-(ethenoxycarbonylamino)-3-hydroxybutanoic acid
- N-cyclohexylcyclohexanamine, (2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid
Uniqueness
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid is unique due to its specific structural features, such as the presence of both phenylmethoxy and phenylmethoxycarbonyl groups. These groups contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C31H44N2O5 |
|---|---|
Peso molecular |
524.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2S,3R)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2/t14-,17+;/m1./s1 |
Clave InChI |
FBQGKIIVCFVSBB-CVLQQERVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


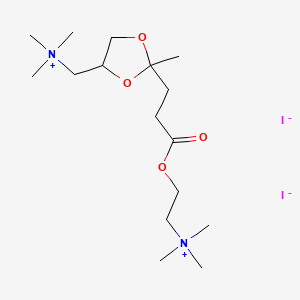
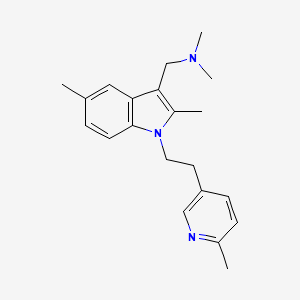
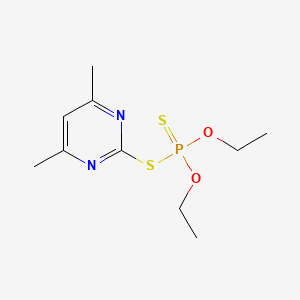
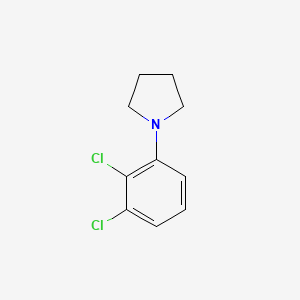
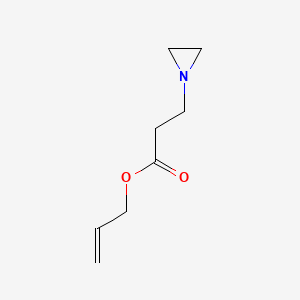
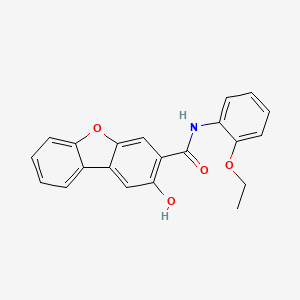


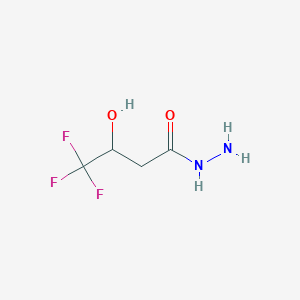
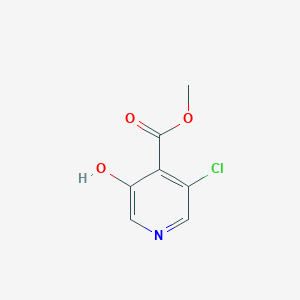

![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)

